2-Naphthalenecarboxylic acid, 3-hydroxy-, (1S)-1-(4-pyridinyl)ethyl ester
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Overview
Description
2-Naphthalenecarboxylic acid, 3-hydroxy-, (1S)-1-(4-pyridinyl)ethyl ester is a complex organic compound that belongs to the class of naphthalene derivatives These compounds are known for their diverse applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 3-hydroxy-, (1S)-1-(4-pyridinyl)ethyl ester typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the naphthalenecarboxylic acid derivative, followed by the introduction of the hydroxyl group and the esterification with the pyridinyl ethyl group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process might include steps such as purification through crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 3-hydroxy-, (1S)-1-(4-pyridinyl)ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester group may produce an alcohol.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 3-hydroxy-, (1S)-1-(4-pyridinyl)ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-carboxylic acid: A simpler derivative with similar structural features.
3-Hydroxy-2-naphthoic acid: Another naphthalene derivative with a hydroxyl group.
Ethyl 4-pyridylacetate: A compound with a similar ester group but different aromatic ring.
Uniqueness
2-Naphthalenecarboxylic acid, 3-hydroxy-, (1S)-1-(4-pyridinyl)ethyl ester is unique due to its combination of functional groups and structural features, which contribute to its distinct chemical properties and potential applications. The presence of both naphthalene and pyridine rings, along with the hydroxyl and ester groups, allows for a wide range of chemical reactions and interactions.
Properties
CAS No. |
827320-00-3 |
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Molecular Formula |
C18H15NO3 |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
[(1S)-1-pyridin-4-ylethyl] 3-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C18H15NO3/c1-12(13-6-8-19-9-7-13)22-18(21)16-10-14-4-2-3-5-15(14)11-17(16)20/h2-12,20H,1H3/t12-/m0/s1 |
InChI Key |
YKTSDJAWSSCBGZ-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=NC=C1)OC(=O)C2=CC3=CC=CC=C3C=C2O |
Canonical SMILES |
CC(C1=CC=NC=C1)OC(=O)C2=CC3=CC=CC=C3C=C2O |
Origin of Product |
United States |
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